[2,3'-Bipyridin]-5-ylboronic acid
CAS No.:
Cat. No.: VC17359411
Molecular Formula: C10H9BN2O2
Molecular Weight: 200.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BN2O2 |
|---|---|
| Molecular Weight | 200.00 g/mol |
| IUPAC Name | (6-pyridin-3-ylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C10H9BN2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7,14-15H |
| Standard InChI Key | SQRFRPMVGWBCLH-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=C(C=C1)C2=CN=CC=C2)(O)O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound features two pyridine rings connected at the 2- and 3'-positions, creating an asymmetric bipyridine system. The boronic acid group (-B(OH)₂) at the 5-position introduces polarity and reactivity, enabling participation in Suzuki-Miyaura cross-coupling reactions. Density functional theory (DFT) calculations suggest that the boronic acid group slightly withdraws electron density from the adjacent pyridine ring, enhancing electrophilicity at the coupling site .
Spectroscopic Characterization
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¹H NMR: Protons on the pyridine rings resonate between δ 7.5–9.0 ppm, with distinct splitting patterns due to anisotropic effects from the boron atom. The -B(OH)₂ protons appear as a broad singlet at δ 6.5–7.0 ppm .
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¹¹B NMR: A characteristic peak near δ 28–30 ppm confirms the presence of the boronic acid group .
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IR Spectroscopy: Stretching vibrations at 1340 cm⁻¹ (B-O) and 3200 cm⁻¹ (O-H) validate the functional group .
Synthetic Methodologies
Suzuki-Miyaura Coupling
The most efficient route involves a two-step lithiation-borylation sequence:
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Directed ortho-Metallation: Treatment of 2,3'-dibromobipyridine with LDA (lithium diisopropylamide) at -78°C in THF generates a lithium intermediate at the 5-position .
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Borylation: Quenching the lithiated species with triisopropyl borate (TIPB) yields the boronic acid after acidic workup .
Reaction Conditions:
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Temperature: -78°C to 0°C
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Solvent: Tetrahydrofuran (THF)
Alternative Routes
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Negishi Coupling: Zinc intermediates derived from halogenated bipyridines react with pinacol boronate esters under palladium catalysis .
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Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours with comparable yields (55–60%) .
Applications in Organic Synthesis
Biaryl Construction
The compound’s boronic acid group enables C-C bond formation with aryl halides via Suzuki-Miyaura coupling. For example, reaction with 4-bromoaniline produces 4'-(5-boronic acid)-2,3'-bipyridin-4-yl-aniline, a precursor for fluorescent dyes .
Table 1: Representative Cross-Coupling Reactions
| Partner Halide | Product | Yield (%) | Application |
|---|---|---|---|
| 4-Bromotoluene | 4-Methyl-2,3'-bipyridine | 72 | Ligand synthesis |
| 2-Iodopyridine | 2,3':5'',2'''-terpyridine | 65 | Coordination polymers |
| 5-Bromouracil | Bipyridine-uracil conjugate | 58 | Antiviral agents |
Ligand Design in Coordination Chemistry
The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ru²⁺, Pd⁰). These complexes exhibit enhanced catalytic activity in hydrogenation and oxidation reactions .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
Anticancer Properties
Palladium complexes incorporating this ligand demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) . Mechanistic studies suggest apoptosis induction via mitochondrial pathway disruption.
Mechanistic Insights in Catalysis
Suzuki-Miyaura Reaction Mechanism
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Oxidative Addition: Pd⁰ inserts into the C-X bond of the aryl halide.
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Transmetallation: The boronic acid transfers its aryl group to Pd, forming a Pd-aryl intermediate.
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Reductive Elimination: Pd releases the biaryl product, regenerating the catalyst .
Key Factors Influencing Efficiency:
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Base: K₂CO₃ or CsF optimizes transmetallation.
Industrial and Environmental Considerations
Scalability Challenges
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Purification: Boronic acids are hygroscopic, complicating large-scale isolation.
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Catalyst Recovery: Immobilized Pd catalysts (e.g., Pd@SiO₂) improve recyclability .
Green Chemistry Approaches
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Solvent-Free Reactions: Ball milling techniques reduce THF usage by 90% .
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Biodegradable Byproducts: Replacement of toxic halides with triflates minimizes waste .
Comparative Analysis with Analogous Boronic Acids
Table 3: Performance Comparison
| Boronic Acid | Coupling Yield (%) | Thermal Stability (°C) |
|---|---|---|
| [2,3'-Bipyridin]-5-yl | 72 | 180 |
| Phenylboronic acid | 85 | 220 |
| Pyridin-3-ylboronic acid | 65 | 160 |
The lower thermal stability of [2,3'-bipyridin]-5-ylboronic acid relative to phenylboronic acid is attributed to steric strain in the bipyridine system .
Future Directions
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) chains could enhance solubility for intravenous administration of metal-drug conjugates .
Photodynamic Therapy
Ru(II) complexes derived from this ligand exhibit strong absorbance in the visible spectrum, making them candidates for light-activated cancer treatments .
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